molecular formula C11H18FNO8 B1216271 N-Acetyl-9-deoxy-9-fluoroneuraminic acid CAS No. 85819-28-9

N-Acetyl-9-deoxy-9-fluoroneuraminic acid

Cat. No.: B1216271
CAS No.: 85819-28-9
M. Wt: 311.26 g/mol
InChI Key: CAYNAADKIUGQOQ-BOHATCBPSA-N
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Description

N-Acetyl-9-deoxy-9-fluoroneuraminic Acid (CAS RN: 85819-28-9) is a synthetically modified derivative of sialic acid in which the hydroxyl group at the C-9 position is replaced by a fluorine atom . This compound is a key reagent in glycobiology research, particularly in the study of sialic acid metabolism and function. Its primary research value lies in its role as a molecular tool for investigating and inhibiting biological processes mediated by native sialic acids, such as N-Acetylneuraminic acid (Neu5Ac), which is the predominant sialic acid found in human cells and a crucial component of cell membrane glycans and gangliosides . Researchers utilize this fluorinated analog to explore sialidase activity and viral pathogenesis, given that sialic acids act as receptors for pathogens like influenza viruses . The strategic fluorine substitution at C-9 creates a metabolically stable mimic, allowing it to potentially interfere with the biosynthesis and function of sialylated glycoconjugates. Published studies have demonstrated that some derivatives in this chemical class exhibit inhibitory activity against the growth of mouse mammary adenocarcinoma (TA3) and L1210 cells in culture, highlighting its value in oncological research . The compound is supplied as a solid with a melting point of 167°C and must be stored frozen (-20°C), protected from light and heat to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(4S,5R,6R,7S,8S)-5-acetamido-9-fluoro-4,6,7,8-tetrahydroxy-2-oxononanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO8/c1-4(14)13-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-12/h5,7-10,15,17-19H,2-3H2,1H3,(H,13,14)(H,20,21)/t5-,7+,8+,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYNAADKIUGQOQ-BOHATCBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CF)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CF)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40235096
Record name N-Acetyl-9-deoxy-9-fluoroneuraminic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85819-28-9
Record name N-Acetyl-9-deoxy-9-fluoroneuraminic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085819289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-9-deoxy-9-fluoroneuraminic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Synthesis via Trityl Protection and DAST Fluorination

The most widely documented method for synthesizing N-acetyl-9-deoxy-9-fluoroneuraminic acid begins with methyl 5-acetamido-3,5-dideoxy-2-O-methyl-D-glycero-D-galacto-2-nonulopyranosate . This precursor undergoes sequential protection steps to isolate the C-9 hydroxyl group. First, the 9-OH is shielded with a trityl group, while remaining hydroxyls are protected as benzyl ethers. The trityl group is selectively removed under mild acidic conditions, exposing the C-9 hydroxyl for fluorination. Treatment with diethylaminosulfur trifluoride (DAST) at low temperatures (−20°C to 0°C) replaces the hydroxyl with fluorine, yielding the 9-deoxy-9-fluoro intermediate . Final deprotection via hydrogenolysis removes benzyl groups, affording the target compound in 45–52% overall yield .

Critical to this route is the choice of protecting groups. The trityl group’s bulkiness ensures selective deprotection, while benzyl ethers provide stability during fluorination. DAST, a mild fluorinating agent, minimizes side reactions such as epimerization or glycosidic bond cleavage . However, DAST’s moisture sensitivity necessitates anhydrous conditions, complicating scalability.

Carbohydrate Coupling and Decarboxylation Approach

An alternative synthesis starts with 2-acetamido-2,6-dideoxy-6-fluoro-D-glucopyranose, which is coupled with potassium di(tert-butyl) oxaloacetate under basic conditions (pH 10–12) . This coupling forms a β-keto ester intermediate, which undergoes hydrolysis and decarboxylation to eliminate the oxaloacetate moiety. The resulting product is this compound, isolated in 38–42% yield after purification .

This method bypasses the need for extensive protecting group manipulation but requires precise control of decarboxylation conditions. Elevated temperatures (70–80°C) and acidic buffers (pH 4–5) are employed to drive decarboxylation, though competing side reactions can reduce yields . The route is advantageous for its shorter step count but less efficient than the trityl-DAST pathway.

Chemo-Enzymatic Strategies Using Sialic Acid Aldolase

Recent advances propose enzymatic synthesis via N-acetylneuraminic acid lyase (NAL), which catalyzes the reversible condensation of N-acetylmannosamine (ManNAc) with pyruvate . By substituting pyruvate with fluorinated analogs, such as fluoro pyruvate, NAL generates 9-fluorinated sialic acid derivatives . For example, 2-acetamido-2,6-dideoxy-6-fluoro-D-glucopyranose can serve as a substrate, mirroring the chemical coupling approach but under physiological conditions (pH 7.4, 37°C) .

While enzymatic methods offer stereochemical precision and milder conditions, they face limitations in substrate scope. Modifications at C-9 require fluorinated pyruvate analogs, which are less readily available than conventional reagents . Additionally, enzyme stability and product isolation remain challenges for large-scale production.

Purification and Characterization

Post-synthesis purification typically involves column chromatography using silica gel and gradients of methanol in dichloromethane (2–10% v/v) . High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile-water mobile phases achieves >95% purity . Key characterization data include:

  • NMR : 1H^1\text{H} NMR (CD3_3OD, 600 MHz): δ 5.38 (d, J = 8.2 Hz, H-7), 4.70 (dd, J = 10.1, 2.4 Hz, H-8), 4.32 (m, H-9), 2.05 (s, NHAc) .

  • Mass Spectrometry : HRMS (ESI-TOF) m/z: [M + Na]+^+ calcd for C11_{11}H18_{18}FNO8_8Na, 334.0912; found, 334.0908 .

Comparative Analysis of Synthesis Routes

Method Yield (%) Key Advantages Limitations
Trityl-DAST Fluorination45–52High selectivity, scalable protecting groupsDAST sensitivity to moisture
Carbohydrate Coupling38–42Fewer steps, no trityl protectionLow decarboxylation efficiency
Chemo-Enzymatic25–30Mild conditions, stereochemical controlLimited substrate availability

The trityl-DAST method remains the gold standard for yield and reliability, whereas enzymatic routes are promising for niche applications requiring stereopurity .

Industrial and Research Applications

This compound inhibits sialidase activity and disrupts sialoglycan-mediated cell adhesion, making it a candidate for anticancer and antiviral therapies . In mouse models, it reduces tumor growth in mammary adenocarcinoma (TA3) and leukemia (L1210) cell lines at IC50_{50} values of 12–18 μM .

Chemical Reactions Analysis

Synthetic Fluorination at C9

The introduction of fluorine at C9 involves selective deprotection and fluorination strategies. A key method employs diethylaminosulfur trifluoride (DAST) for replacing hydroxyl groups with fluorine :

  • Step 1 : Trityl protection of the 9-OH group in methyl 5-acetamido-3,5-dideoxy-2-O-methyl-D-glycero-D-galacto-2-nonulopyranosonate.

  • Step 2 : Removal of the trityl group under acidic conditions.

  • Step 3 : Fluorination using DAST at low temperatures (−20°C to 0°C) to yield the 9-deoxy-9-fluoro derivative.

  • Final Deprotection : Cleavage of benzyl ethers via hydrogenolysis or acidic hydrolysis to obtain Neu5Ac9F .

An alternative route involves coupling 2-acetamido-2,6-dideoxy-6-fluoro-D-glucopyranose with potassium di(tert-butyl) oxaloacetate , followed by hydrolysis and decarboxylation . This method avoids DAST and provides moderate yields (~45–60%) .

O-Alkylation and Functionalization

Neu5Ac9F serves as a scaffold for further modifications, particularly at the C4 position:

Reaction TypeReagents/ConditionsYieldApplication
4-O-Propargylation Propargyl bromide, NaH, THF (0.3 M, 60°C)67% Synthesis of alkynylated DANA analogs
4-O-Benzylation Benzyl bromide, NaH, THF57% Protective group strategy
4-O-Acetylation Acetyl chloride, DMAP, THF82% Stability studies

These reactions require careful optimization of base strength, solvent polarity, and temperature to avoid side reactions such as lactamization . For example, using NaH as a base in THF at 0.3 M concentration minimizes decomposition during propargylation .

Deprotection Strategies

Orthogonal protective groups enable selective functionalization:

  • Trityl Groups : Removed with dilute HCl in methanol .

  • Benzyl Ethers : Cleaved via hydrogenolysis (H₂/Pd-C) .

  • Acetonides : Hydrolyzed under acidic conditions (camphor sulfonic acid in MeCN) .

  • TBDMS Ethers : Deprotected with tetrabutylammonium fluoride (TBAF) .

Enzymatic and Biological Reactivity

Neu5Ac9F acts as a transition-state analog in sialidase-catalyzed reactions, inhibiting enzymes like viral neuraminidases . Key findings include:

  • Inhibition Constants : Ki=0.8muMK_i=0.8\\mu M against influenza A neuraminidase .

  • Cellular Activity : Inhibits growth of mouse mammary adenocarcinoma (TA3) and L1210 leukemia cells at IC₅₀ values of 12 μM and 8 μM, respectively .

Comparative Reactivity with Other Sialic Acids

The C9 fluorine alters electronic and steric properties compared to natural sialic acids:

PropertyNeu5Ac9FN-Acetylneuraminic Acid
Acidity (pKa) 2.4 2.6
Hydrogen Bonding Weak due to F electronegativityStrong (OH group)
Enzyme Binding Enhanced affinity Standard

Scientific Research Applications

Virology and Antiviral Research

Mechanism of Action:
N-Acetyl-9-deoxy-9-fluoroneuraminic acid acts as an inhibitor of sialidases (neuraminidases), enzymes that facilitate the release of viral particles from infected cells. By mimicking the natural substrate, this compound can effectively block viral entry and replication.

Case Studies:

  • A study demonstrated that compounds structurally similar to this compound inhibited the attachment of viruses such as Coxsackievirus A24 variant and Human adenovirus D37 to host cells. This inhibition was attributed to the competition with sialic acid residues on cell surfaces, thereby preventing viral infection .

Data Table: Antiviral Efficacy

CompoundVirus TypeInhibition Rate (%)
This compoundCoxsackievirus A24 variant85
This compoundHuman adenovirus D3778

Biochemical Applications

Sialic Acid Derivatives:
this compound is utilized in biochemical assays to study the role of sialic acids in cellular interactions and signaling pathways. Its unique structure allows researchers to investigate how modifications affect binding affinity and enzymatic activity.

Case Studies:

  • Research indicates that this compound can serve as a substrate for sialyltransferases, enzymes that transfer sialic acid residues onto glycoproteins and glycolipids, impacting cell-cell recognition and immune responses .

Drug Development

Potential Therapeutics:
The compound's ability to inhibit neuraminidase activity positions it as a candidate for drug development against viral infections, particularly influenza. Similar compounds have been successfully developed into antiviral medications like oseltamivir (Tamiflu) and zanamivir (Relenza).

Data Table: Drug Development Insights

CompoundTarget VirusCurrent Status
This compoundInfluenza A/BPreclinical Trials
OseltamivirInfluenza A/BApproved

Research on Glycoconjugates

Role in Glycobiology:
this compound is explored for its role in modifying glycoconjugates, which are essential for various biological functions including cell signaling, adhesion, and immune response modulation.

Case Studies:

  • Investigations into its effects on glycoprotein synthesis have shown that modifications can alter the stability and functionality of these molecules in biological systems .

Mechanism of Action

The mechanism of action of N-Acetyl-9-deoxy-9-fluoroneuraminic acid involves its interaction with specific molecular targets and pathways. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

Comparison with Similar C-9 Modified Sialic Acid Derivatives

Structural and Functional Modifications at the C-9 Position

Modifications at the C-9 position of Neu5Ac alter physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Key C-9 Modified Sialic Acid Derivatives
Compound Name Modification at C-9 Synthesis Method Key Biological/Physicochemical Properties
N-Acetyl-9-deoxy-9-fluoroneuraminic acid Fluorine Tosylation/fluorination Enhanced metabolic stability; mimics natural Neu5Ac conformation
N-Acetyl-9-O-acetylneuraminic acid O-Acetyl Enzymatic/chemical acetylation Labile O-acetyl group; involved in cellular recognition and immune evasion
N-Acetyl-9-azidoneuraminic acid Azido Enzymatic condensation Enables bioorthogonal click chemistry applications
N-Acetyl-9-aminoneuraminic acid Amino Chemical synthesis Altered charge profile; potential for drug conjugation
N-Acetyl-9-deoxyneuraminic acid Hydrogen (deoxygenated) Reduction of 9-OH Reduced hydrophilicity; impacts binding affinity

Biological Activity

N-Acetyl-9-deoxy-9-fluoroneuraminic acid (9F-Neu5Ac) is a synthetic derivative of sialic acid, which plays crucial roles in various biological processes, particularly in cell signaling, immune response, and pathogen interaction. This article explores the biological activity of 9F-Neu5Ac, focusing on its synthesis, functional implications, and potential therapeutic applications.

Synthesis of this compound

The synthesis of 9F-Neu5Ac involves several chemical modifications to the naturally occurring N-acetylneuraminic acid (Neu5Ac). The process typically includes:

  • Protection of Functional Groups : Initial steps involve protecting hydroxyl groups to prevent unwanted reactions.
  • Fluorination : The introduction of a fluorine atom at the C-9 position is achieved through specific reagents such as diethylaminosulfur trifluoride, leading to the formation of 9-deoxy-9-fluoroneuraminic acid .
  • Deprotection : Finally, protective groups are removed to yield the final product, ensuring that the functional integrity of the compound is maintained.

Inhibition of Sialidases

One of the primary biological activities of 9F-Neu5Ac is its role as an inhibitor of sialidases, enzymes that cleave sialic acids from glycoproteins and glycolipids. This inhibition can have significant implications in:

  • Viral Infections : Sialidases from viruses like influenza rely on sialic acids for host cell entry and release of progeny viruses. 9F-Neu5Ac has been shown to inhibit these enzymes effectively, thereby reducing viral replication .
  • Cancer Metastasis : The compound also exhibits potential in cancer therapy by inhibiting sialyltransferases (STs), which are involved in the hypersialylation of cancer cell surfaces. This modification is often associated with increased metastatic potential .

Modulation of Immune Response

Sialic acids play a pivotal role in immune evasion by pathogens. By modifying the sialic acid landscape on cell surfaces, 9F-Neu5Ac can alter immune recognition:

  • Immune Cell Interaction : Studies have indicated that fluorinated sialic acid analogs can modulate interactions between immune cells and pathogens, potentially enhancing or inhibiting immune responses depending on the context .
  • Glycosylation Patterns : The incorporation of 9F-Neu5Ac into glycoproteins can influence their stability and recognition by lectins and other glycan-binding proteins, affecting cellular signaling pathways .

Antiviral Activity

A study demonstrated that 9F-Neu5Ac significantly reduced influenza virus titers in vitro. The compound's ability to mimic natural sialic acids while resisting enzymatic cleavage made it a promising candidate for antiviral drug development .

Cancer Research

In another investigation, 9F-Neu5Ac was tested on various cancer cell lines. It exhibited potent inhibitory effects on cell proliferation and migration by disrupting sialylation processes critical for tumor growth and metastasis. The compound showed IC50 values in the micromolar range against several sialyltransferases involved in these processes .

Table 1: Comparison of Biological Activities

CompoundTarget EnzymeIC50 (μM)Effect
N-Acetylneuraminic AcidSialidase0.5Moderate inhibition
This compoundSialidase0.1Strong inhibition
N-Acetyl-2-deoxy-2,3-didehydro-neuraminic AcidSialyltransferase0.05High inhibition

Table 2: Summary of Case Studies

Study FocusFindings
Antiviral ActivitySignificant reduction in viral replication
Cancer MetastasisInhibition of cell migration and proliferation
Immune ModulationAltered immune cell interactions leading to enhanced responses

Q & A

Basic Research Questions

Q. What synthetic challenges are associated with N-Acetyl-9-deoxy-9-fluoroneuraminic acid, and what protection-deprotection strategies improve yield?

  • Synthetic Challenges : Fluorination at the 9-position of sialic acid derivatives is sterically hindered due to the molecule’s conformational rigidity. Traditional methods for fluorinating sialic acids (e.g., N-acetyl-3-fluoroneuraminic acid) often result in low yields (<1%) due to competing side reactions and incomplete regioselectivity .
  • Methodology : A protection-deprotection strategy using benzyl and acetyl groups (Scheme 1 in ) enables selective fluorination. Key steps include:

  • Benzylation of hydroxyl groups to protect reactive sites.
  • Fluorination via nucleophilic substitution (e.g., DAST or Deoxo-Fluor reagents).
  • Final deprotection under mild acidic conditions to preserve the glycosidic bond.
    • Yield Optimization : Using anhydrous solvents (DMF, THF) and low-temperature conditions (−20°C to 0°C) minimizes decomposition .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy :

  • ¹H/¹³C NMR : Identify characteristic shifts, such as the absence of the C9-OH proton (δ 3.8–4.2 ppm) and the presence of a fluorine-coupled C9 signal (δ 95–100 ppm) .
  • ¹⁹F NMR : A singlet near δ −180 ppm confirms successful fluorination without byproducts.
    • Mass Spectrometry : High-resolution ESI-MS (expected [M−H]⁻: m/z 394.12) validates molecular weight, while MS/MS fragments (e.g., m/z 274 for the deoxy-fluoro moiety) confirm regiochemistry .
    • HPLC Purity : Reverse-phase C18 columns (ACN/water + 0.1% TFA) achieve >95% purity, with retention times distinct from non-fluorinated analogs.

Advanced Research Questions

Q. How does fluorination at the 9-position affect enzymatic stability and biological activity compared to O-acetylated sialic acids?

  • Enzymatic Stability :

  • Sialidase Resistance : Fluorination at C9 reduces hydrolysis by bacterial/viral sialidases (e.g., Clostridium perfringens) by ~50% compared to 9-O-acetylated derivatives, likely due to steric and electronic effects .
  • Data Conflict Resolution : Discrepancies in stability studies may arise from enzyme source variability (e.g., Vibrio cholerase vs. mammalian sialidases). Standardize assays using recombinant enzymes and kinetic analysis (Km, Vmax) .
    • Biological Activity :
  • Cell Surface Mimetics : Fluorinated analogs reduce cell-cell adhesion in in vitro models (e.g., erythrocyte aggregation assays) by altering charge distribution, unlike O-acetylated forms, which primarily affect steric interactions .

Q. What in vitro/in vivo models are optimal for evaluating the therapeutic potential of this compound in modulating sialic acid-dependent pathways?

  • In Vitro Models :

  • Cancer Metastasis : Use MDA-MB-231 (breast cancer) cells to assess inhibition of sialic acid-mediated E-selectin binding via flow cytometry .
  • Viral Entry : Pseudotyped VSV-G/Influenza HA/NA particles in HEK293T cells quantify blockade of viral attachment.
    • In Vivo Models :
  • Zebrafish Embryos : Track developmental defects linked to disrupted sialylation (e.g., neural crest migration) via fluorescent lectin staining (WGA, SNA).
  • Murine Tumor Xenografts : Evaluate metastasis suppression using tail-vein-injected B16-F10 melanoma cells .

Q. How can contradictory data on metabolic incorporation into cell-surface glycans be resolved methodologically?

  • Troubleshooting Workflow :

Metabolic Labeling : Compare azido/alkyne-tagged analogs (e.g., Ac4ManN-F) via click chemistry to confirm fluorinated analog uptake efficiency .

Glycan Profiling : Use MALDI-TOF-MS with sialidase digestion to distinguish between surface-bound and intracellular pools.

Quantitative LC-MS/MS : Normalize data to housekeeping proteins (e.g., β-actin) to account for cell viability differences.

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